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Compound of Interest

(R)-4-(Boc-amino)-6-
Compound Name: ) )
methylheptanoic acid

Cat. No.: B115303

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic gamma-amino acid
derivative. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine,
which enhances its stability and utility in chemical synthesis. This valuable building block is
frequently employed in the fields of medicinal chemistry and drug discovery, particularly in the
synthesis of peptide-based therapeutics and other complex organic molecules. The presence
of the Boc group allows for controlled, stepwise peptide synthesis, while the gamma-amino acid
backbone and the isobutyl side chain offer unique conformational properties to the resulting
peptides, potentially leading to enhanced biological activity and metabolic stability. This guide
provides a comprehensive overview of the chemical properties, synthesis, and potential
applications of (R)-4-(Boc-amino)-6-methylheptanoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-4-(Boc-amino)-6-
methylheptanoic acid is presented in the table below. This data is crucial for its handling,
storage, and application in experimental settings.
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Property Value Reference

(4R)-4-{[(tert-
IUPAC Name butoxy)carbonyl]Jamino}-6- N/A

methylheptanoic acid

Boc-y-L-leucine, N-Boc-(R)-
Synonyms ) [1]
gamma-isobutyl-GABA

CAS Number 146453-32-9 [1112113114]
Molecular Formula C13H25NOa [1112114]
Molecular Weight 259.34 g/mol [2]
Appearance White solid [1]
Melting Point 110-111 °C N/A
Purity > 98% (by NMR) [1]
Storage Conditions 08 OC Sealed in dry [1]
conditions

Spectroscopic Data

While specific spectra for (R)-4-(Boc-amino)-6-methylheptanoic acid are not readily available
in the public domain, typical chemical shifts for similar structures can be inferred.

H NMR (Expected Regions):

0 0.8-1.0 ppm: Doublet, corresponding to the two methyl groups of the isobutyl side chain.

0 1.2-1.8 ppm: Multiplets, arising from the methylene and methine protons of the heptanoic
acid backbone and the isobutyl group.

0 1.4 ppm: Singlet, characteristic of the nine protons of the Boc-protecting group.

0 2.2-2.4 ppm: Multiplet, corresponding to the methylene protons alpha to the carboxylic
acid.
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e 0 3.6-4.0 ppm: Multiplet, for the methine proton attached to the nitrogen.
e 0 4.5-5.0 ppm: Broad singlet or doublet, corresponding to the NH proton of the carbamate.
e 0 10-12 ppm: Broad singlet, for the carboxylic acid proton (if not exchanged with D20).

13C NMR (Expected Regions):

0 21-25 ppm: Signals for the methyl carbons of the isobutyl group.

0 28 ppm: Signal for the methyl carbons of the Boc group.

0 30-45 ppm: Signals for the methylene and methine carbons of the heptanoic acid
backbone and isobutyl group.

0 ~50 ppm: Signal for the methine carbon attached to the nitrogen.

0 ~80 ppm: Signal for the quaternary carbon of the Boc group.

0 ~156 ppm: Signal for the carbonyl carbon of the Boc group.

0 ~175 ppm: Signal for the carboxylic acid carbonyl carbon.

Experimental Protocols
General Synthesis of y-Amino Acids from Chiral a-
Amino Acids

While a specific, detailed protocol for the synthesis of (R)-4-(Boc-amino)-6-methylheptanoic
acid is not publicly available, a general strategy involves the homologation of a protected L-
leucine derivative. One common approach is the Arndt-Eistert homologation. The general
workflow is outlined below.
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Synthesis Workflow

Boc-L-leucine

Activation of Carboxylic Acid
(e.g., with ethyl chloroformate)

Reaction with Diazomethane
to form diazoketone

Wolff Rearrangement
(e.g., using Agz0, heat, or light)
to form a ketene intermediate

Trapping of Ketene
with water

5
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A generalized workflow for the synthesis of the target molecule.

Methodology:
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e Activation: Boc-L-leucine is first activated at its carboxylic acid terminus. A common method
is the formation of a mixed anhydride, for example, by reacting it with ethyl chloroformate in
the presence of a non-nucleophilic base like N-methylmorpholine in an anhydrous aprotic
solvent (e.g., THF) at low temperatures (e.g., -15 °C).

o Diazoketone Formation: The activated Boc-L-leucine is then reacted with diazomethane.
This reaction is typically carried out at low temperatures and should be performed with
extreme caution due to the toxic and explosive nature of diazomethane.

» Wolff Rearrangement: The resulting diazoketone undergoes a Wolff rearrangement to form a
ketene. This rearrangement can be promoted thermally, photochemically, or by using a metal
catalyst such as silver oxide (Agz0).

o Hydrolysis: The ketene intermediate is then trapped with water to yield the desired (R)-4-
(Boc-amino)-6-methylheptanoic acid.

Note: This is a generalized procedure. The specific reaction conditions, including solvents,
temperatures, and reaction times, would need to be optimized for this particular substrate.
Alternative synthetic routes, such as those involving radical additions to acrylic derivatives or
organocatalytic Michael additions, may also be employed for the synthesis of chiral y-amino
acids.[5][6]

Applications in Drug Development and Signaling
Pathways

(R)-4-(Boc-amino)-6-methylheptanoic acid is a valuable building block for the synthesis of
peptidomimetics and other small molecules with therapeutic potential. The incorporation of this
gamma-amino acid can impart unique structural constraints on peptide backbones, leading to
the formation of stable secondary structures like helices.[5] This can result in peptides with
improved metabolic stability and enhanced binding affinity for their biological targets.

While specific signaling pathways directly modulated by (R)-4-(Boc-amino)-6-
methylheptanoic acid itself are not documented, its utility lies in the construction of molecules
that target various biological pathways. It is often used in the synthesis of compounds aimed at
treating metabolic disorders.[1] The structural motifs derived from this amino acid can be
designed to interact with specific enzymes or receptors involved in metabolic regulation.
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The general workflow for utilizing this compound in the initial stages of drug discovery is
depicted below.

Drug Discovery Workflow

(R)-4-(Boc-amino)-6-
methylheptanoic acid

Peptide Synthesis or
Organic Synthesis

2
y

Generation of Compound Library

High-Throughput Screening
against Biological Targets

4

Hit Identification and
Lead Optimization
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A simplified workflow for the use of the title compound in drug discovery.

Conclusion

(R)-4-(Boc-amino)-6-methylheptanoic acid is a key chiral building block for medicinal
chemists and drug development professionals. Its well-defined stereochemistry and the
presence of the Boc protecting group make it an ideal component for the synthesis of complex
peptides and small molecules. The incorporation of this gamma-amino acid can lead to
compounds with improved pharmacokinetic and pharmacodynamic properties. Further
research into the synthesis of novel compounds using this building block is likely to yield new
therapeutic agents for a variety of diseases, particularly in the area of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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